molecular formula C18H11F11N2O B13426690 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide

2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide

Katalognummer: B13426690
Molekulargewicht: 480.3 g/mol
InChI-Schlüssel: KEAPXXBAHXWWHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide is a complex organic compound characterized by the presence of multiple fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Fluorination: Introduction of fluorine atoms into the aromatic ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative, often facilitated by coupling agents like EDCI or DCC.

    Substitution: Introduction of the heptafluoropropyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction of the nitro group back to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Halogen exchange reactions where fluorine atoms can be replaced by other halogens under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogen exchange using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original amine compound.

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its fluorinated aromatic rings, which can enhance metabolic stability and bioavailability.

    Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance binding affinity to proteins and enzymes, potentially modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine: Another fluorinated aromatic compound with similar structural features.

    1,1,1,2,3,3,3-heptafluoropropane: A simpler fluorinated compound used in various industrial applications.

Uniqueness

2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide is unique due to its combination of multiple fluorine atoms and the presence of both amine and amide functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C18H11F11N2O

Molekulargewicht

480.3 g/mol

IUPAC-Name

2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide

InChI

InChI=1S/C18H11F11N2O/c1-30-12-4-2-3-9(13(12)19)14(32)31-11-6-5-8(7-10(11)16(21,22)23)15(20,17(24,25)26)18(27,28)29/h2-7,30H,1H3,(H,31,32)

InChI-Schlüssel

KEAPXXBAHXWWHT-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC=CC(=C1F)C(=O)NC2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.